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Compound of Interest

Compound Name: 1,3-Dimethylorotic acid

CAS No.: 4116-38-5

Cat. No.: B177360

Get Quote

Executive Summary
1,3-Dimethylorotic acid (1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid) is a critical

pyrimidine derivative often utilized as a scaffold in medicinal chemistry and as a reference

standard in metabolic studies of uracil derivatives. Its structural integrity relies on the stability of

the N1 and N3 methylations and the C6 carboxylic acid moiety.

This guide details the diagnostic spectroscopic signatures required to validate the compound's

identity, distinguishing it from common impurities such as 1,3-dimethyluracil (decarboxylation

product) or monomethylated precursors.

Structural Context & Chemical Profile[1][2][3][4][5]
[6][7][8][9][10]
Understanding the electronic environment is a prerequisite for interpreting the spectral data.

The molecule features a pyrimidine-2,4-dione core with a carboxylic acid at position 6.[1]
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IUPAC Name: 1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid

Molecular Formula:

Molecular Weight: 184.15 g/mol

Solubility Profile: Low solubility in non-polar solvents (

); highly soluble in polar aprotic solvents (DMSO, DMF). DMSO-d6 is the recommended
solvent for NMR analysis to prevent aggregation and ensure visibility of the acidic proton.

Structural Analysis Workflow
The following diagram outlines the logical flow for structural validation, highlighting the critical

decision points based on spectroscopic data.
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Figure 1: Analytical workflow for the structural validation of 1,3-Dimethylorotic acid.

Nuclear Magnetic Resonance (NMR) Analysis[4][10]
[12]
NMR is the primary tool for distinguishing 1,3-dimethylorotic acid from its metabolic relatives.

The lack of symmetry in the molecule (due to the C6-COOH vs C5-H) results in distinct

environments for the N-methyl groups.

H NMR Spectroscopy (Proton)
Solvent: DMSO-d6 (Recommended due to solubility and exchange suppression).[2] Frequency:

400 MHz or higher.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b177360/docs?utm_src=pdf-body-img#technical-whitepaper-spectroscopic-characterization-structural-analysis-of-1-3-dimethylorotic-acid
https://www.benchchem.com/product/b177360/docs?utm_src=pdf-body#technical-whitepaper-spectroscopic-characterization-structural-analysis-of-1-3-dimethylorotic-acid
https://www.benchchem.com/product/b177360/docs?utm_src=pdf-body#technical-whitepaper-spectroscopic-characterization-structural-analysis-of-1-3-dimethylorotic-acid
https://www.ckgas.com/wp-content/uploads/2015/04/NMR-Solvent-Data-Chart.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177360?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

COOH 12.0 – 13.5 Broad Singlet 1H

Acidic proton.

Chemical shift

varies heavily

with

concentration

and water

content. May be

invisible if rapid

exchange

occurs.

C5-H 6.10 – 6.30 Singlet 1H

Critical

Diagnostic. This

signal appears

as a sharp

singlet. If this

appears as a

doublet, the

sample is

contaminated

with 1,3-

dimethyluracil

(coupling to C6-

H).

N3-Me 3.40 – 3.50 Singlet 3H

Deshielded by

flanking

carbonyls (C2

and C4).

N1-Me 3.20 – 3.30 Singlet 3H

Deshielded by

C2 carbonyl and

C6 vinyl system.

Key Interpretation Note: The chemical shift difference (
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) between the two N-methyl singlets is a reliable purity indicator. In 1,3-dimethyluracil, these
peaks are often closer together. The presence of the carboxylic acid at C6 induces a specific
anisotropic effect that separates these signals.

C NMR Spectroscopy (Carbon)
Solvent: DMSO-d6.[2]

Position
Shift (

ppm)
Type Assignment Logic

COOH 162.0 – 165.0 Quaternary
Carboxylic acid

carbonyl.

C4 160.0 – 163.0 Quaternary
Amide carbonyl

(Uracil core).

C2 150.0 – 152.0 Quaternary

Urea carbonyl.

typically the most

shielded carbonyl due

to N-flanking.

C6 142.0 – 148.0 Quaternary

Diagnostic. The

attachment point of

the COOH. In the

decarboxylated

impurity, this carbon

shifts significantly

upfield and becomes

a CH.

C5 100.0 – 108.0 CH

Alkene carbon. High

field due to enamine-

like resonance

character.

N-Me 28.0 – 36.0

Two distinct signals

corresponding to N1

and N3 methyls.
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Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is particularly useful for confirming the presence of the carboxylic acid

moiety, which distinguishes this molecule from simple dimethyluracil.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Functional Group
Wavenumber (

)
Intensity Description

O-H Stretch 2500 – 3300 Broad, Med

Characteristic "acid

beard" centered

around 3000

, overlapping C-H

stretches. Indicates -

COOH.

C=O (Acid) 1730 – 1760 Strong

The carboxylic acid

carbonyl stretch.

Usually distinct from

the ring carbonyls.

C=O[3] (Ring) 1640 – 1710 Very Strong

Overlapping bands for

C2 (urea) and C4

(amide) carbonyls.

Often appears as a

split peak or broad

envelope.

C=C Stretch 1600 – 1640 Medium
Pyrimidine ring

unsaturation.

C-N / C-O 1000 – 1300 Medium

Fingerprint region

bands associated with

C-N stretches and the

C-O single bond of the

acid.
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Mass Spectrometry (MS)[14]
Mass spectrometry provides the definitive confirmation of molecular weight and reveals a

fragmentation pattern unique to orotic acid derivatives.

Ionization Mode: ESI (Electrospray Ionization) - Negative Mode is often more sensitive for

carboxylic acids (

), but Positive Mode (

) is standard for general screening.

Molecular Ion:

ESI(+):

ESI(-):

Fragmentation Pathway (ESI+)
The most characteristic feature of orotic acid derivatives is the thermal or collision-induced loss

of carbon dioxide (

).

Precursor:

185 (Protonated 1,3-Dimethylorotic acid)

Primary Fragment:

141 (Loss of

, -44 Da). This generates the protonated 1,3-dimethyluracil ion.

Secondary Fragments:

84 (Retro-Diels-Alder cleavage of the uracil ring).
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Molecular Ion
[M+H]+ = 185

Decarboxylation
[M+H - CO2]+ = 141

(1,3-Dimethyluracil core)

- CO2 (44 Da)

RDA Cleavage
Fragment m/z ~ 84

Ring Opening
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Figure 2: Proposed fragmentation pathway for 1,3-Dimethylorotic acid in positive ion mode.

Experimental Protocols
To ensure reproducibility and data integrity, follow these standardized protocols.

Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution spectra without exchange broadening.

Dry the Sample: Ensure the solid 1,3-dimethylorotic acid is dried under high vacuum (0.1

mbar) at 40°C for 2 hours to remove trace water/solvents.

Solvent Choice: Use DMSO-d6 (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an

internal standard.

Note: Avoid
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unless the sample is converted to a methyl ester, as the free acid has poor solubility and
dimerization can broaden peaks.

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

Acquisition: Run at 298 K. Set relaxation delay (d1) to

seconds to ensure full relaxation of the quaternary carbons.

Protocol B: Mass Spectrometry (Direct Infusion)
Objective: Confirm Molecular Weight and Fragmentation.

Stock Solution: Prepare a 1 mg/mL stock in Methanol (HPLC grade).

Dilution: Dilute to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

Injection: Infuse at 5–10 µL/min into the ESI source.

Parameters:

Capillary Voltage: 3.0 kV

Cone Voltage: 20–30 V (Adjust to induce/suppress in-source decarboxylation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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